5-Fluoro-2-methoxybenzylamine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

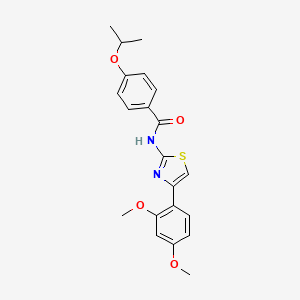

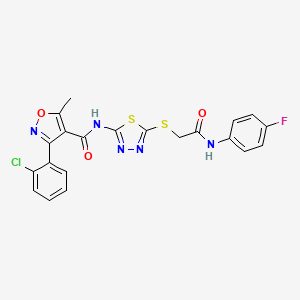

5-Fluoro-2-methoxybenzylamine hydrochloride is a chemical compound used in various scientific experiments in the fields of pharmacology, medicinal chemistry, and drug design. It has a molecular weight of 155.17 .

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code:1S/C8H10FNO/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4H,5,10H2,1H3 . This indicates the presence of 8 carbon atoms, 10 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 1 oxygen atom in the molecule. Physical And Chemical Properties Analysis

This compound is a clear liquid at ambient temperature . to 97% .科学的研究の応用

1. Chemical Synthesis and Protection Group

5-Fluoro-2-methoxybenzylamine hydrochloride has been utilized in chemical synthesis. For instance, the p-methoxybenzyl (PMB) group, related to 5-fluoro-2-methoxybenzylamine, has been used as a new N3-imide protecting group in the synthesis of 5′-O-Acryloyl-5-fluorouridine, a modified nucleoside (Akiyama et al., 1990). This method enhances the chemoselective protection of 5-fluorouridine.

2. Biological Activity in Pyrimidine Derivatives

The compound has been a part of the synthesis of pyrimidine derivatives with biological activities. Specifically, a series of 5-fluoro-N4-(3-(4-substitutedbenzylamino)phenyl)-N2-(4-morpholinophenyl)pyrimidine-2,4-diamine derivatives demonstrated significant larvicidal activity against mosquito larvae (Gorle et al., 2016).

3. Development of Novel Chemical Sensors

This compound derivatives have been employed in the development of chemical sensors. For example, derivatives like 5-fluoro-2-hydroxybenzaldehyde rhodamine hydrazone have been used for the selective detection of copper ions, indicating its potential in environmental monitoring and bioimaging applications (Gao et al., 2014).

4. Catalysts in Organic Synthesis

Derivatives of this compound have been synthesized for use as catalysts in organic reactions. These catalysts have shown effectiveness in facilitating direct amide formation between carboxylic acids and amines, an essential reaction in organic synthesis (Arnold et al., 2008).

5. Drug Development and Modification

This compound has been involved in drug development and modification processes. For example, the synthesis of oligoribonucleotides using the 4-methoxybenzyl group as a protecting group of the 2′-hydroxyl group of adenosine highlights its role in the modification of nucleosides for potential therapeutic applications (Takaku & Kamaike, 1982).

Safety and Hazards

The safety data sheet indicates that this chemical is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . Therefore, it’s important to handle this compound with appropriate safety measures, including wearing protective clothing and ensuring adequate ventilation .

特性

IUPAC Name |

(5-fluoro-2-methoxyphenyl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO.ClH/c1-11-8-3-2-7(9)4-6(8)5-10;/h2-4H,5,10H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGXUYXTXTSSKAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2930745.png)

![3-Methyl-3-[(4-methyl-1,3-oxazol-2-yl)sulfanylmethyl]-1-(2,2,2-trifluoroethyl)azetidin-2-one](/img/structure/B2930749.png)

![2-(3-Methoxypropylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid](/img/structure/B2930753.png)

![Methyl 7-(4-(2-amino-2-oxoethoxy)-3-methoxyphenyl)-2-(ethylthio)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2930754.png)

![1-(1,2-Dimethylindol-3-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B2930755.png)

![Ethyl 1-({3-[6-(1-azepanyl)-3-pyridyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinecarboxylate](/img/structure/B2930757.png)